molecular formula C13H11NO3S B14577042 3-methoxy-10H-phenothiazine 5,5-dioxide CAS No. 61174-82-1

3-methoxy-10H-phenothiazine 5,5-dioxide

Cat. No.: B14577042
CAS No.: 61174-82-1
M. Wt: 261.30 g/mol
InChI Key: FYEGJMFMGHYHNR-UHFFFAOYSA-N
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Description

3-methoxy-10H-phenothiazine 5,5-dioxide is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-10H-phenothiazine 5,5-dioxide typically involves the oxidation of phenothiazine derivatives. One common method is the hydrogen peroxide oxidation of 2-(4-(3-(2-(trifluoromethyl)-10H-phenothiazine-10-yl)propyl)piperazine-1-yl)ethanol dihydrochloride at room temperature, followed by acidification . Another approach involves the palladium-catalyzed cross-coupling reaction of aryl halides with aryl thiols or thiourea .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form sulfone derivatives, and it can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and palladium catalysts for cross-coupling reactions . Reaction conditions typically involve room temperature or slightly elevated temperatures to facilitate the desired transformations.

Major Products

The major products formed from the reactions of this compound include various sulfone derivatives and substituted phenothiazine compounds. These products are often characterized by their unique chemical and physical properties.

Comparison with Similar Compounds

3-methoxy-10H-phenothiazine 5,5-dioxide can be compared with other phenothiazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

61174-82-1

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

3-methoxy-10H-phenothiazine 5,5-dioxide

InChI

InChI=1S/C13H11NO3S/c1-17-9-6-7-11-13(8-9)18(15,16)12-5-3-2-4-10(12)14-11/h2-8,14H,1H3

InChI Key

FYEGJMFMGHYHNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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